Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate
Description
Molecular Formula: C₁₂H₂₃NO₄ Structure: The compound features a piperidine ring with (2S,5R) stereochemistry, a hydroxy group at position 5, a hydroxymethyl group at position 2, and a tert-butyl carbamate group at position 1. The methyl substituent at position 5 adds steric bulk, influencing conformational flexibility . This stereochemical arrangement is critical for interactions in chiral environments, making the compound a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,16)6-5-9(13)7-14/h9,14,16H,5-8H2,1-4H3/t9-,12+/m0/s1 |
InChI Key |
OHGSPRFDNOGLAW-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](N(C1)C(=O)OC(C)(C)C)CO)O |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)CO)O |
Origin of Product |
United States |
Preparation Methods
Reduction/Coupling Sequence (Patent WO2017136254A1)
A key method involves a two-step sequence of reduction and coupling to obtain the target compound or its salts. The process includes:
- Starting from a precursor compound (Formula V or its salts).
- Use of protecting groups on amino nitrogen (carbamate, benzylamine, sulfonamide) and hydroxyl groups (acetyl, benzyl, benzoyl, tert-butyldimethylsilyl ether).
- Two alternative sequences:
- Step E1: Reduction of the precursor.
- Step F1: Coupling to form the carbamate-protected piperidine.
- Alternatively, coupling followed by reduction (Steps E2 and F2).
This method offers high yield, operational advantages on an industrial scale, and improved cost-effectiveness compared to previous routes. It is particularly useful for preparing beta-lactam antibiotic intermediates, indicating the compound's pharmaceutical relevance.
Protection and Esterification Strategies (Ambeed Data)
Another approach involves the protection of the piperidine nitrogen with tert-butyl carbamate (Boc) and subsequent functional group transformations:
- Starting from piperazine dihydrochloride, tert-butyl dicarbonate is used in methanol with triethylamine to form the Boc-protected intermediate.
- Hydroxymethylation at the 5-position and methyl substitution at the 2-position are introduced.
- Sodium hydroxide in tetrahydrofuran and water at low temperatures (0-10°C) facilitates the reaction.
- Benzyl chloroformate is used for further protection steps.
- The product is purified by column chromatography, yielding the title compound as a colorless solid or oil with yields ranging from 75% to 87% depending on the step.
A summarized data table from these experiments is presented below:
| Step Description | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperazine dihydrochloride | Methanol, triethylamine, <10°C, 18 h, then 50°C | 75 | Formation of Boc-protected intermediate |
| Hydroxymethylation and methyl substitution | THF, NaOH aqueous, 0-10°C, 1 h | 87 | Formation of hydroxymethyl derivative |
| Further coupling with benzyl chloroformate | THF, triethylamine, 3-4°C, 2 h | 75 | Benzyl ester formation |
This method emphasizes careful temperature control and use of protecting groups to maintain stereochemistry and functional group integrity.
Cyclization and Organometallic Approaches (University Thesis)
Advanced synthetic strategies involve organometallic chemistry and cyclization:
- Use of β-aminoalkyl zinc iodide reagents reacting with chlorinated precursors under copper catalysis.
- Cyclization promoted by sodium hydride to form 5-methylene piperidines with enantiomeric enrichment.
- Subsequent hydrogenation steps yield 5-methyl-2-substituted piperidines with defined stereochemistry.
- Protection groups such as trifluoroacetyl (TFA) or tert-butoxycarbonyl (Boc) influence stereoselectivity during hydrogenation.
- Heck reactions and reductive cyclizations provide routes to 2,5- and 2,6-disubstituted piperidines, which are structurally related to the target compound.
These methods are valuable for synthesizing stereochemically complex piperidines and can be adapted for the preparation of tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate.
Stereoselective Synthesis from Pyroglutaminol (Pharmacokinetic Study)
Stereoselective preparation of trans-5-methylpiperidin-3-ol isomers, closely related to the target compound, has been achieved via:
- Starting from S(1)-pyroglutaminol.
- Condensation reactions and protection group manipulations.
- Single-step nucleophilic aromatic substitution reactions on dichloropyrimidine intermediates.
This approach highlights the importance of conformational locking by the hydroxyl group in achieving specificity and stereochemical control, which is critical for the biological activity of such compounds.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities with analogs:
Key Observations:
- Hydroxy vs. Amino Groups: The target compound’s hydroxy and hydroxymethyl groups enhance hydrogen-bonding capacity compared to amino-substituted analogs (e.g., ), which may increase solubility but reduce membrane permeability.
- Stereochemical Impact: The (2S,5R) configuration distinguishes it from (3R,5S)-amino analogs , affecting binding to chiral targets such as enzymes or receptors.
Physicochemical Properties
- LogP and Solubility: The target compound’s LogP is likely lower than fluorinated analogs (e.g., ) due to hydroxy groups but higher than amino-substituted derivatives (e.g., ).
- Thermal Stability : Tert-butyl carbamate groups generally enhance stability, as seen across analogs .
Biological Activity
Tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : 1009377-06-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. A study demonstrated that certain piperidine derivatives showed significant inhibition against a range of bacterial strains, suggesting their potential as antibacterial agents .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. For instance, it was found to inhibit the activity of certain proteases involved in bacterial virulence. Such enzyme inhibition could disrupt pathogenic processes, making it a candidate for further development as an antimicrobial agent .
Pharmacokinetics and Binding Affinity
A study highlighted the improved binding affinity and pharmacokinetics of piperidine derivatives compared to their predecessors. The modifications in the structure of this compound enhance its stability and bioavailability, which are crucial for therapeutic efficacy .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited the activity of specific bacterial proteases at concentrations below 50 µM. This inhibition correlated with a decrease in bacterial virulence factors .
- Pharmacokinetic Studies : Research involving animal models indicated that the compound had favorable pharmacokinetic properties, with a half-life suitable for therapeutic applications. The bioavailability was significantly higher than that of similar compounds lacking the tert-butyl group .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate?
The compound is synthesized via stereoselective reduction and functional group protection. A common method involves:
- Reduction of ketones : Using NaBH₄ or NaB(OAc)₃H in dry THF to reduce ketones to secondary alcohols while preserving stereochemistry .
- Protection strategies : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the piperidine nitrogen .
- Resolution of diastereomers : Chromatographic separation (e.g., flash chromatography with EtOAc/hexanes) is critical for isolating the desired (2S,5R) stereoisomer .
Advanced: How can reaction conditions be optimized to improve stereochemical purity during synthesis?
Key factors include:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-2,2-dimethyl-1,3-dioxolane derivatives) to control stereochemistry at the 2-position .
- Temperature control : Low-temperature reactions (−78°C to 0°C) minimize epimerization of chiral centers .
- Catalytic asymmetric reduction : Transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reductions, though this requires rigorous inert atmosphere conditions .
- Monitoring by chiral HPLC : Validate stereochemical integrity post-synthesis .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Mass spectrometry (ESI-MS) : Confirm molecular weight (C₁₂H₂₃NO₄, MW 261.32) with [M+H]⁺ or [M+Na]⁺ peaks .
- X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in stereochemistry .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .
- COSY/NOESY : Correlate coupling between protons to confirm spatial relationships (e.g., axial vs. equatorial hydroxymethyl groups) .
- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .
Basic: What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing:
- Polyhydroxypiperidine alkaloids : Antiviral agents (e.g., hepatitis C virus inhibitors) via functionalization of the hydroxymethyl and hydroxy groups .
- GPCR kinase inhibitors : The Boc-protected piperidine scaffold is modified to enhance binding affinity .
Advanced: How does the stereochemistry at C2 and C5 influence biological activity in derived compounds?
- C2 configuration : The (S)-hydroxymethyl group enhances hydrogen bonding with target enzymes (e.g., HCV NS5B polymerase), improving IC₅₀ values .
- C5-methyl group : The (R)-methyl group increases metabolic stability by reducing oxidative degradation in vivo .
- SAR studies : Methyl-to-ethyl substitutions at C5 decrease potency by 10-fold, highlighting steric constraints .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or stability?
- Molecular dynamics (MD) : Simulate solvation effects on the Boc group’s hydrolysis kinetics under acidic conditions .
- Density Functional Theory (DFT) : Predict regioselectivity in oxidation reactions (e.g., hydroxyl → ketone) .
- QSPR models : Estimate logP (2.1 ± 0.3) and solubility (1.2 mg/mL in water) to guide formulation .
Basic: What are the documented stability issues for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .
- Hydrolysis : The Boc group is labile in acidic (pH < 3) or basic (pH > 10) conditions; neutral buffers are recommended .
Advanced: What strategies mitigate diastereomer formation during piperidine ring functionalization?
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to bias ring conformation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired diastereomers .
- Flow chemistry : Continuous processing minimizes equilibration time, locking in the desired stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
